![molecular formula C16H16O B13960693 1,2,3,4-Tetramethyldibenzo[b,d]furan CAS No. 138522-90-4](/img/structure/B13960693.png)
1,2,3,4-Tetramethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethyldibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a fused ring structure consisting of two benzene rings and one furan ring The presence of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzofuran structure makes 1,2,3,4-tetramethyldibenzofuran unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyldibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 1,2,3,4-tetramethyldibenzofuran .
Industrial Production Methods: Industrial production of 1,2,3,4-tetramethyldibenzofuran typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetramethyldibenzofuran undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Friedel-Crafts Acylation: Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.
Major Products:
Applications De Recherche Scientifique
1,2,3,4-Tetramethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study steric interactions and reaction mechanisms.
Biology and Medicine: While specific biological applications are less documented, dibenzofuran derivatives are known for their biological activities, including anti-tumor and antibacterial properties.
Industry: The compound’s stability and unique structure make it useful in materials science and as a precursor for synthesizing other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetramethyldibenzofuran involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product . The steric interactions between the methyl groups and other substituents can influence the reaction pathway and product distribution .
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetramethyldibenzofuran: This compound has a similar structure but with methyl groups at different positions.
Dibenzofuran: The parent compound without any methyl substitutions.
Other Methylated Dibenzofurans: Compounds with varying numbers and positions of methyl groups.
Uniqueness: 1,2,3,4-Tetramethyldibenzofuran is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and steric interactions. This makes it a valuable compound for studying the effects of methyl substitution on the properties and reactions of dibenzofurans.
Propriétés
Numéro CAS |
138522-90-4 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3 |
Clé InChI |
ORMRTWDNPANISK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
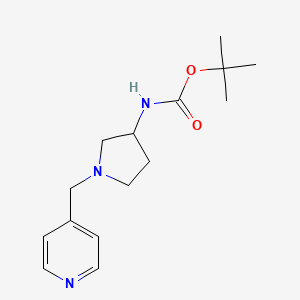
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

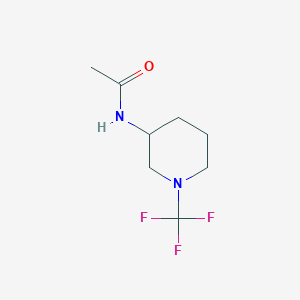
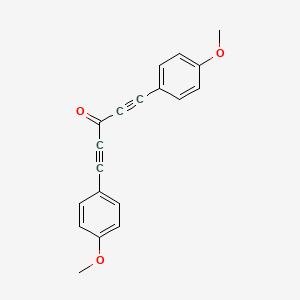
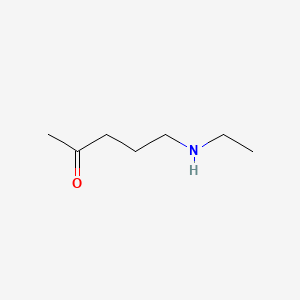
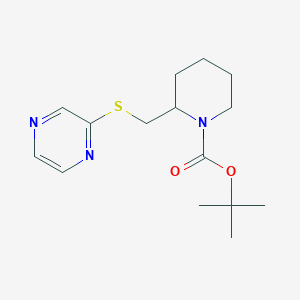

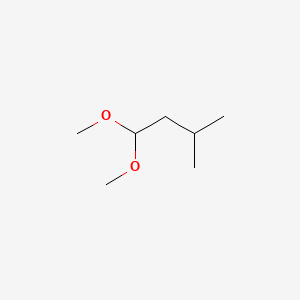
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
